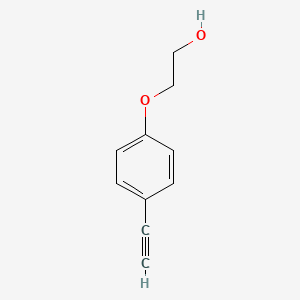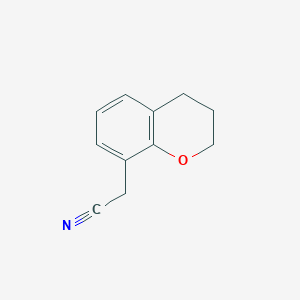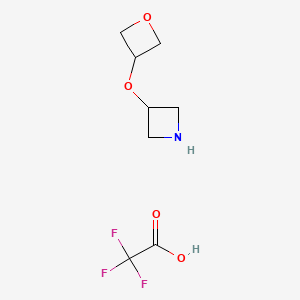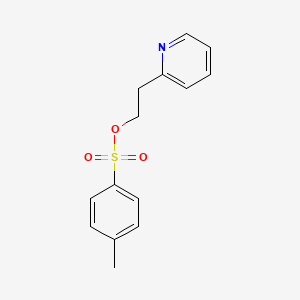
2-pyridin-2-ylethyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-pyridin-2-ylethyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a pyridine ring attached to an ethyl group, which is further connected to a 4-methylbenzenesulfonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-2-ylethyl 4-methylbenzenesulfonate typically involves the reaction of 2-pyridin-2-ylethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2-pyridin-2-ylethanol+4-methylbenzenesulfonyl chloride→2-pyridin-2-ylethyl 4-methylbenzenesulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
2-pyridin-2-ylethyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to remove the sulfonate group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of pyridine derivatives without the sulfonate group.
Wissenschaftliche Forschungsanwendungen
2-pyridin-2-ylethyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as a drug candidate, particularly in the development of anti-inflammatory and anti-cancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-pyridin-2-ylethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridinium p-toluenesulfonate: Similar structure but with a pyridinium ion instead of a pyridine ring.
2-pyridin-2-ylethyl benzenesulfonate: Lacks the methyl group on the benzene ring.
4-methylbenzenesulfonyl chloride: Precursor in the synthesis of 2-pyridin-2-ylethyl 4-methylbenzenesulfonate.
Uniqueness
This compound is unique due to its combination of a pyridine ring and a sulfonate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H15NO3S |
|---|---|
Molekulargewicht |
277.34 g/mol |
IUPAC-Name |
2-pyridin-2-ylethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H15NO3S/c1-12-5-7-14(8-6-12)19(16,17)18-11-9-13-4-2-3-10-15-13/h2-8,10H,9,11H2,1H3 |
InChI-Schlüssel |
BGJNKHGRYOEWMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B13474117.png)
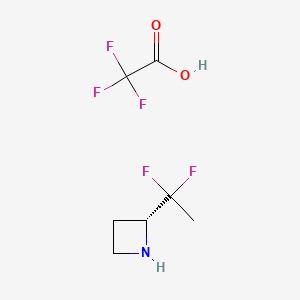
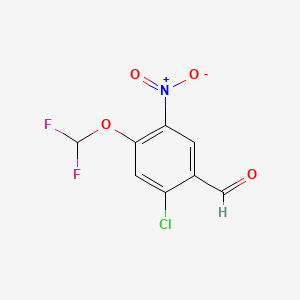
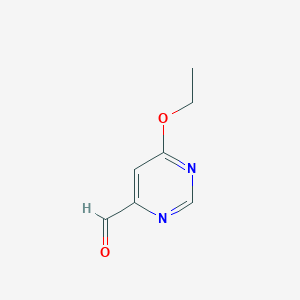
![Ethyl 2-[1-(2-bromophenyl)ethenyl]pent-4-enoate](/img/structure/B13474129.png)
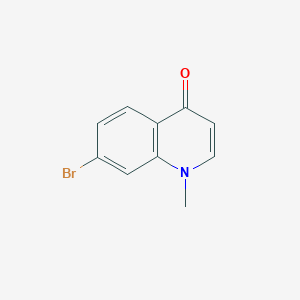
![Tert-butyl 4-[5-(fluorosulfonyl)pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B13474139.png)
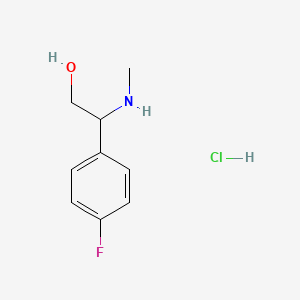
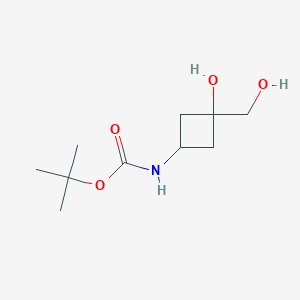
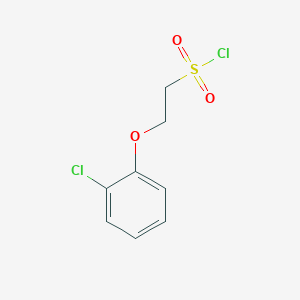
![[3-(Oxan-4-yl)1,2-oxazol-5-yl]methanamine](/img/structure/B13474156.png)
